n-(4-Chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]prop-2-enamide
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Overview
Description
n-(4-Chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]prop-2-enamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with both cyano and amide functional groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Formation of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the cyano group and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
n-(4-Chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
n-(4-Chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of n-(4-Chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound’s cyano and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
n-(4-Chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]prop-2-enamide is unique due to its combination of functional groups and structural features. The presence of both cyano and amide groups, along with the pyrrole ring, provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O/c1-14-11-16(15(2)27(14)21-9-5-19(24)6-10-21)12-17(13-25)22(28)26-20-7-3-18(23)4-8-20/h3-12H,1-2H3,(H,26,28)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWOXIGRBMLDRA-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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